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Abstract

Nevanimibe hydrochloride (formerly ATR-101) is an investigational, orally bioavailable small
molecule that acts as a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1
(ACAT1), also known as sterol O-acyltransferase 1 (SOAT1). This enzyme plays a critical role
in the esterification of intracellular free cholesterol into cholesteryl esters for storage within
adrenocortical cells. By targeting ACAT1, Nevanimibe presents a dual mechanism of action
with dose-dependent effects on adrenal steroidogenesis and cell viability. At lower
concentrations, it inhibits the synthesis of adrenal steroids, including cortisol and androgens, by
limiting the substrate availability for steroid hormone production. At higher concentrations, the
accumulation of free cholesterol induces endoplasmic reticulum stress and apoptosis in
adrenocortical cells. These properties have positioned Nevanimibe as a therapeutic candidate
for adrenal disorders characterized by hormonal excess or malignancy, such as Congenital
Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC). This technical guide
provides an in-depth overview of the pharmacology of Nevanimibe, summarizing key preclinical
and clinical data, and detailing relevant experimental methodologies.

Introduction

The adrenal cortex is a vital endocrine organ responsible for the synthesis of glucocorticoids,
mineralocorticoids, and adrenal androgens. Dysregulation of adrenal function can lead to a
spectrum of disorders, including the genetic condition Congenital Adrenal Hyperplasia (CAH),
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which is characterized by impaired cortisol synthesis and consequent androgen excess, and
the rare and aggressive malignancy, Adrenocortical Carcinoma (ACC). Current therapeutic
options for these conditions are often limited and associated with significant side effects.

Nevanimibe hydrochloride has emerged as a novel therapeutic agent with a targeted
mechanism of action within the adrenal cortex. Its ability to selectively inhibit ACAT1 offers a
unique approach to modulating adrenal function. This document serves as a comprehensive
technical resource on the pharmacology of Nevanimibe, intended for researchers, scientists,
and professionals involved in drug development.

Mechanism of Action

Nevanimibe's primary pharmacological target is the enzyme ACAT1, which is highly expressed
in the adrenal cortex.[1] ACAT1 catalyzes the esterification of free cholesterol to cholesteryl
esters, a crucial step for the storage of cholesterol in lipid droplets.[2] Steroidogenesis, the
process of producing steroid hormones, is initiated by the mobilization of cholesterol from these
stores.

By inhibiting ACAT1, Nevanimibe disrupts cholesterol homeostasis within adrenocortical cells.
[3] This inhibition leads to two key downstream effects in a dose-dependent manner:

« Inhibition of Steroidogenesis: At lower concentrations, the reduction in cholesteryl ester
stores limits the available substrate for steroid hormone synthesis.[4][5] This suppression of
steroidogenesis affects all three major pathways, leading to a decrease in the production of
glucocorticoids, mineralocorticoids, and androgens.[4]

« Induction of Apoptosis: At higher concentrations, the inhibition of cholesterol esterification
leads to an accumulation of cytotoxic free cholesterol.[6] This accumulation induces
endoplasmic reticulum (ER) stress and activates the unfolded protein response, ultimately
triggering apoptosis (programmed cell death) in adrenocortical cells.[6]

This dual mechanism of action provides a rationale for the investigation of Nevanimibe in both
hypersecretory adrenal disorders and adrenal malignancies.

Signaling Pathway of Nevanimibe's Mechanism of
Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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